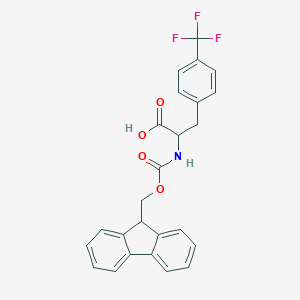

Fmoc-D-Phe(4-CF3)-OH

Vue d'ensemble

Description

Fmoc-D-Phe(4-CF3)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-4-trifluoromethylphenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the trifluoromethyl group at the para position of the phenyl ring enhances the compound’s hydrophobicity and electron-withdrawing properties, making it a valuable tool in the design of peptides with specific structural and functional characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Phe(4-CF3)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-4-trifluoromethylphenylalanine is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-4-trifluoromethylphenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of D-4-trifluoromethylphenylalanine are reacted with Fmoc chloride under controlled conditions to ensure consistent product quality.

Automated Purification: Industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-Phe(4-CF3)-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Substitution Reactions:

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DIC and HOBt in DMF are frequently used for peptide coupling reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

Deprotection: Removal of the Fmoc group yields D-4-trifluoromethylphenylalanine.

Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.

Substitution: Introduction of new functional groups at the para position of the phenyl ring.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Protecting Group:

Fmoc-D-Phe(4-CF3)-OH is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group allows for the selective modification of amino acids while preventing interference from other functional groups during the synthesis process. This property is crucial for assembling complex peptides with high fidelity.

Case Study:

In a study published in the Journal of Peptide Science, researchers demonstrated the effectiveness of Fmoc protection in synthesizing cyclic peptides. The use of this compound facilitated the formation of cyclic structures that exhibited improved binding affinities to target proteins compared to linear counterparts .

Drug Development

Enhancement of Pharmacological Properties:

The unique trifluoromethyl group in this compound enhances the pharmacological properties of peptides, making them more effective as therapeutic agents. This modification can improve metabolic stability and bioavailability.

Case Study:

Research highlighted in Nature Communications explored the incorporation of this compound into peptide-based inhibitors targeting protein-protein interactions. The modified peptides showed significant improvements in binding affinity and selectivity, suggesting potential applications in cancer therapy .

Bioconjugation

Creation of Bioconjugates:

this compound can be utilized to create bioconjugates by linking peptides to other biomolecules. This capability is essential for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Example Application:

A study published in Bioconjugate Chemistry demonstrated the successful conjugation of this compound-containing peptides to antibodies. This approach enabled targeted delivery of cytotoxic agents to cancer cells, showcasing the compound's utility in bioconjugation strategies .

Research in Neuroscience

Understanding Neuropeptides:

In neuroscience research, this compound is employed to study neuropeptides and their roles in neurological functions and disorders. Its stability and compatibility with biological systems make it an ideal candidate for investigating neuropeptide interactions.

Case Study:

A publication in The Journal of Neuroscience reported on experiments using this compound-modified neuropeptides to elucidate their mechanisms in pain signaling pathways. The findings indicated that modifications could enhance receptor binding and alter biological responses .

Analytical Chemistry

Peptide Characterization:

this compound plays a significant role in developing analytical methods for peptide characterization. Its use ensures the quality and efficacy of peptide-based drugs through precise analysis techniques.

Research Findings:

A study outlined in Analytical Chemistry demonstrated how this compound was instrumental in refining high-performance liquid chromatography (HPLC) methods for analyzing peptide purity and composition. The incorporation of this compound allowed for improved resolution and sensitivity during analysis.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a protecting group in solid-phase peptide synthesis | Selective modification without interference |

| Drug Development | Enhances pharmacological properties of peptides | Improved stability and bioavailability |

| Bioconjugation | Links peptides to biomolecules for targeted drug delivery | Enhanced therapeutic efficacy |

| Neuroscience Research | Studies neuropeptides' roles in neurological functions | Better understanding of pain signaling pathways |

| Analytical Chemistry | Aids in developing methods for peptide characterization | Ensures quality and efficacy of peptide drugs |

Mécanisme D'action

The mechanism of action of Fmoc-D-Phe(4-CF3)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain. The trifluoromethyl group influences the compound’s hydrophobicity and electronic properties, affecting the overall structure and function of the resulting peptides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-D-Phe-OH: Lacks the trifluoromethyl group, resulting in different hydrophobic and electronic properties.

Fmoc-L-Phe(4-CF3)-OH: The L-enantiomer of the compound, which may exhibit different biological activities and interactions.

Fmoc-D-Trp(4-CF3)-OH: Contains a trifluoromethyl group at the para position of the tryptophan residue, offering different structural and functional characteristics.

Uniqueness

Fmoc-D-Phe(4-CF3)-OH is unique due to the presence of the trifluoromethyl group at the para position of the phenyl ring, which enhances its hydrophobicity and electron-withdrawing properties. This makes it particularly valuable in designing peptides with specific structural and functional attributes. Additionally, the D-enantiomer configuration can influence the compound’s interactions with biological targets, providing distinct advantages in certain applications.

Activité Biologique

Fmoc-D-Phe(4-CF3)-OH, also known as N-Fmoc-4-(trifluoromethyl)-D-phenylalanine, is a modified amino acid that incorporates a trifluoromethyl group at the para position of the phenyl ring. This compound is significant in medicinal chemistry and peptide synthesis due to its unique properties that enhance biological activity, stability, and specificity in various applications.

- Chemical Formula : CHFNO

- Molecular Weight : 455.43 g/mol

- Melting Point : 127-130 °C

- Purity : ≥97% (HPLC)

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protective group during peptide synthesis, allowing for selective reactions while stabilizing the amino acid.

The biological activity of this compound is primarily linked to its role in peptide synthesis. The trifluoromethyl group enhances the lipophilicity and electronic characteristics of peptides, potentially influencing their interactions with biological targets such as proteins and enzymes. This modification can lead to increased binding affinities and altered biological pathways.

Applications in Research and Medicine

- Peptide Synthesis : this compound is extensively used in solid-phase peptide synthesis (SPPS). Its incorporation into peptides allows researchers to study protein-protein interactions, enzyme-substrate specificity, and receptor-ligand binding dynamics.

- Enzyme Inhibition : The trifluoromethyl group may interact with the active sites of enzymes, making this compound a candidate for developing novel enzyme inhibitors. This property is particularly valuable for designing drugs targeting specific enzymes involved in various diseases.

- Biomaterials Development : Peptides containing this compound have potential applications in creating biomaterials, influencing properties such as cell adhesion and biocompatibility.

Study on Protein-Protein Interactions

A study explored the use of peptides containing this compound to investigate protein-protein interactions. The modified phenylalanine residue acted as a reporter group, enabling real-time monitoring of peptide binding to target proteins. This approach provided insights into cellular processes and facilitated the design of new therapeutics .

Anti-Cancer Activity Assessment

Research has indicated that compounds with trifluoromethyl substitutions exhibit enhanced anti-cancer activities. For instance, derivatives similar to this compound were evaluated against various cancer cell lines (e.g., MCF-7), demonstrating significant cytotoxic effects compared to non-trifluoromethylated analogues . The mechanism involved apoptosis induction and modulation of cell cycle progression.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| This compound | ![Fmoc-D-Phe(4-CF3)] | Enhances binding affinity in peptides | Used in SPPS and enzyme inhibition |

| Fmoc-D-Phe-OH | ![Fmoc-D-Phe] | Standard peptide building block | Lacks CF group |

| Fmoc-Tyr(4-CF3)-OH | ![Fmoc-Tyr(4-CF3)] | Similar anti-cancer properties | Focus on tyrosine modifications |

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEGJWTUWMVZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403385 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748163-22-6, 238742-88-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748163-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-4-Trifluoromethylphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.